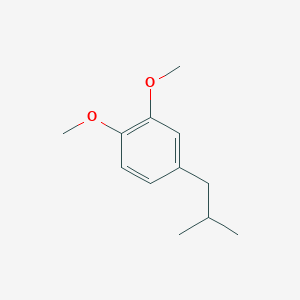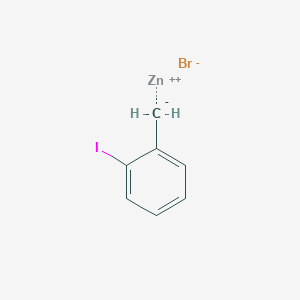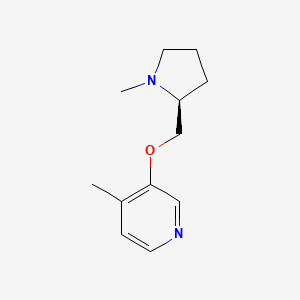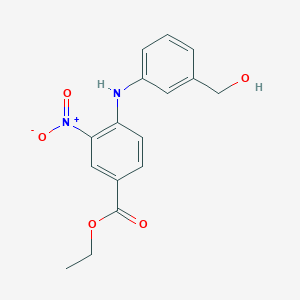
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is an organic compound that features a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a suitable solvent, such as toluene, and may be catalyzed by a base or an acid, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Methylaminoquinolines
- Dimethylaminopropylamine
Uniqueness
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
3-(dimethylamino)-2-fluoroprop-2-enal |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 |
InChI Key |
QMQZXWWFXNWPMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)




